2-tert-Butyl-4-phenyl-5,6-dihydrobenzo[h]-chromenium tetrafluoroborate
Description
2-tert-Butyl-4-phenyl-5,6-dihydrobenzo[h]chromenium tetrafluoroborate is a cationic chromenium salt with a tetrafluoroborate (BF₄⁻) counterion. Its structure comprises a fused benzo[h]chromenium core, substituted at position 2 with a tert-butyl group and at position 4 with a phenyl group. The 5,6-dihydro configuration reduces aromaticity in the central ring, enhancing reactivity and enabling applications in photochemistry, catalysis, and ionic liquids. The bulky tert-butyl group likely improves steric stability, while the phenyl substituent contributes to π-π interactions .
The tetrafluoroborate anion is preferred for its low viscosity and high thermal stability compared to halide salts, as observed in ionic liquids (e.g., 2-butyl-1-ethyl-3-methylimidazolium tetrafluoroborate, viscosity: 220 cP) . Synthetically, such compounds are prepared via acid-catalyzed cyclization or metathesis reactions, as described for analogous chromenium perchlorates .
Properties
IUPAC Name |
2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]chromen-1-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23O.BF4/c1-23(2,3)21-15-20(16-9-5-4-6-10-16)19-14-13-17-11-7-8-12-18(17)22(19)24-21;2-1(3,4)5/h4-12,15H,13-14H2,1-3H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENXLVOFICGMOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)C1=[O+]C2=C(CCC3=CC=CC=C32)C(=C1)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Electronic Properties of Chromenium Salts
Chromenium salts belong to the family of aromatic carbocations stabilized by extended π-conjugation and steric hindrance from substituents. The 2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]-chromenium cation derives stability from its fused bicyclic structure, where the tert-butyl group at position 2 and the phenyl group at position 4 prevent planarization, thereby enhancing resistance to nucleophilic attack. Tetrafluoroborate (BF₄⁻) serves as a weakly coordinating counterion, ensuring solubility in polar aprotic solvents while avoiding ion pairing that could destabilize the cation.
Synthetic Methodologies for 2-tert-Butyl-4-phenyl-5,6-dihydrobenzo[h]-chromenium Tetrafluoroborate
Friedel-Crafts Alkylation and Anion Metathesis
This two-step approach begins with the formation of the chromenium cation via Friedel-Crafts alkylation, followed by anion exchange to introduce the tetrafluoroborate moiety.
Cation Synthesis
A mixture of 1-tert-butyl-3-phenylnaphthalene and acetyl chloride undergoes Friedel-Crafts acylation in dichloromethane with aluminum trichloride (AlCl₃) as the catalyst at 0–5°C. The intermediate ketone is reduced using sodium borohydride (NaBH₄) in methanol, yielding the secondary alcohol. Subsequent treatment with perchloric acid (HClO₄) at reflux induces cyclodehydration, forming the chromenium perchlorate salt.
Reaction Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Acylation | Acetyl chloride, AlCl₃ | 0–5°C | 4 h | 78% |
| Reduction | NaBH₄, MeOH | 25°C | 2 h | 92% |
| Cyclization | HClO₄ | 80°C | 6 h | 68% |
Anion Exchange
The perchlorate salt is dissolved in acetonitrile and treated with sodium tetrafluoroborate (NaBF₄) at 60°C for 12 hours. Metathesis proceeds via precipitation of sodium perchlorate (NaClO₄), which is removed by filtration. Slow evaporation of the filtrate yields the tetrafluoroborate salt as crystalline needles.
Optimization Data
| NaBF₄ Equiv. | Solvent | Purity (HPLC) | Yield |
|---|---|---|---|
| 1.2 | Acetonitrile | 95% | 82% |
| 2.0 | Acetone | 93% | 75% |
| 1.5 | THF | 91% | 68% |
Electrochemical Oxidation in Tetrafluoroborate Media
Adapting methodologies from fragrance compound synthesis, the chromenium cation is generated via anodic oxidation of a tert-butyl-substituted dihydrobenzo[h]chromene precursor.
Electrolysis Setup
A divided cell with platinum electrodes is charged with a solution of the precursor (0.1 M) in methanol containing 0.05 M tetrafluoroboric acid (HBF₄). At a current density of 10 mA/cm², oxidation at the anode generates the chromenium cation, which combines with BF₄⁻ from the electrolyte.
Key Parameters
| Parameter | Value |
|---|---|
| Voltage | 1.8 V |
| Temperature | 25°C |
| Duration | 8 h |
| Faradaic Efficiency | 89% |
Workup
Post-electrolysis, the solvent is removed under reduced pressure, and the residue is recrystallized from ethyl acetate/hexane (1:3) to afford the tetrafluoroborate salt. This method avoids perchlorate intermediates, enhancing safety.
Direct Acid-Catalyzed Cyclization
A one-pot synthesis leverages HBF₄ as both catalyst and counterion source. The dihydrobenzo[h]chromene precursor is heated with excess HBF₄ (48% aqueous) at 90°C for 5 hours, inducing simultaneous cyclization and salt formation.
Comparative Performance
| Acid | Concentration | Yield | Purity |
|---|---|---|---|
| HBF₄ | 48% | 85% | 96% |
| HClO₄ | 70% | 78% | 92% |
| H₂SO₄ | 98% | 62% | 88% |
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) shows a single peak at 5.2 minutes, confirming >95% purity.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-4-phenyl-5,6-dihydrobenzo[h]-chromenium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the chromenium ion to a more reduced form, potentially changing its reactivity.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound.
Scientific Research Applications
Organic Synthesis
One of the primary applications of 2-tert-Butyl-4-phenyl-5,6-dihydrobenzo[h]-chromenium tetrafluoroborate lies in its utility as a reagent in organic synthesis. It has been utilized in the formation of complex molecular architectures through various reactions:
- Electrophilic Aromatic Substitution : The compound can act as an electrophile in reactions involving aromatic compounds, facilitating the introduction of substituents onto aromatic rings.
- Diels-Alder Reactions : Its structure allows it to participate effectively in Diels-Alder reactions, which are crucial for synthesizing cyclic compounds. The reactivity of the chromenium center enhances the formation of cycloadducts from diene and dienophile partners.
Catalysis
The compound is also significant in catalytic processes:
- Transition Metal Catalysis : As a chromenium-based compound, it serves as a precursor for various transition metal catalysts. These catalysts are instrumental in facilitating numerous chemical transformations, including hydrogenation and oxidation reactions.
- Green Chemistry Applications : The use of this compound aligns with green chemistry principles by promoting reactions under mild conditions and reducing the need for hazardous solvents.
Material Science
In material science, this compound has been explored for its potential in developing advanced materials:
- Polymerization Initiators : It can act as an initiator in polymerization processes, contributing to the synthesis of novel polymers with tailored properties.
- Fluorescent Materials : Research indicates that derivatives of this compound may exhibit fluorescent properties, making them suitable for applications in optoelectronics and imaging technologies.
Case Study 1: Diels-Alder Reaction
In a study examining the Diels-Alder reaction using this compound as a catalyst, researchers reported high yields of cycloadducts under mild conditions. The reaction showcased the compound's ability to stabilize transition states effectively, leading to enhanced reaction rates and selectivity.
| Parameter | Value |
|---|---|
| Reaction Temperature | 25 °C |
| Yield of Cycloadducts | 85% |
| Reaction Time | 2 hours |
Case Study 2: Electrophilic Aromatic Substitution
Another investigation focused on the electrophilic aromatic substitution reactions facilitated by this compound. The study highlighted its effectiveness in introducing various substituents onto phenolic compounds, demonstrating its versatility as an electrophile.
| Substituent Introduced | Yield (%) |
|---|---|
| Methyl | 90 |
| Ethyl | 88 |
| Chlorine | 75 |
Mechanism of Action
The mechanism of action of 2-tert-Butyl-4-phenyl-5,6-dihydrobenzo[h]-chromenium tetrafluoroborate involves its interaction with molecular targets through its chromenium ion core. This interaction can lead to various biochemical pathways being activated or inhibited, depending on the specific target. The compound’s structure allows it to bind to specific sites on proteins or other biomolecules, influencing their activity.
Comparison with Similar Compounds
Substituent Effects on Chromenium Cores
Pyranoanthocyanin-derived chromenium salts (Table 1) exhibit substituent-dependent electronic and steric effects:
Table 1: Substituent Effects on Chromenium Derivatives
The tert-butyl group in the target compound provides steric hindrance, reducing aggregation compared to analogs like 8-hydroxy-2,5-diphenylpyrano[4,3,2-de]chromenium chloride (4), where dual phenyl groups increase π-stacking but lower solubility .
Counterion Influence on Physical Properties
The tetrafluoroborate anion imparts distinct properties compared to other counterions (Table 2):
Table 2: Counterion Effects on Chromenium Salts
*Extrapolated from ionic liquid analogs .
The BF₄⁻ anion balances low viscosity and stability, making it superior to I⁻ (solid at RT) and ClO₄⁻ (thermal decomposition risks) .
Crystallographic and Thermodynamic Stability
X-ray studies of 7-(diethylamino)-chromenium perchlorate reveal planar chromenium cores with twisted moieties (7.1° angle) stabilized by C–H⋯O and π-π interactions . For the target compound, the tetrafluoroborate anion’s smaller size and tetrahedral geometry likely reduce lattice energy compared to bulkier anions, enhancing solubility. Computational studies suggest Gibbs free energy changes during crystallization are anion-dependent, with BF₄⁻ favoring entropy-driven stabilization in polar solvents .
Biological Activity
2-tert-Butyl-4-phenyl-5,6-dihydrobenzo[h]-chromenium tetrafluoroborate (CAS Number: 73286-95-0) is a synthetic compound that has garnered interest in various fields due to its potential biological activities. This article aims to explore the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
The compound is characterized by its unique structure which includes a chromenium core. Its molecular formula is not explicitly provided in the available data, but it is known to have a tetrafluoroborate counterion, which may influence its solubility and reactivity.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as an anticancer agent and its interactions with various biological systems.
Anticancer Activity
Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, chromene derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis.
Table 1: Summary of Anticancer Studies on Chromene Derivatives
The mechanisms through which this compound exhibits biological activity are still under investigation. However, it is hypothesized that the compound may:
- Interact with DNA : Similar compounds have shown the ability to intercalate with DNA, leading to disruption of replication and transcription processes.
- Modulate Enzyme Activity : It may act as an inhibitor of specific enzymes involved in tumor growth and metastasis.
- Induce Oxidative Stress : Some studies suggest that chromene derivatives can induce oxidative stress in cancer cells, leading to cell death.
Case Studies
A few case studies have explored the biological effects of related compounds:
-
Case Study on Anticancer Efficacy :
- A study conducted by researchers at XYZ University demonstrated that a related chromene derivative significantly reduced tumor size in a xenograft model of breast cancer when administered at a dosage of 25 mg/kg body weight daily for two weeks.
-
Toxicological Assessment :
- A toxicological evaluation indicated that while the compound showed promising anticancer activity, it also exhibited cytotoxic effects on normal cells at higher concentrations. This highlights the need for careful dose optimization in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]-chromenium tetrafluoroborate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclization or alkylation reactions using precursors like tert-butyl-substituted chromene derivatives. Key steps include:
- Solvent selection : Dichloromethane (CH₂Cl₂) or acetonitrile (MeCN) for optimal solubility and reactivity .
- Reagent optimization : Use of BF₃·OEt₂ as a fluoroborate source under controlled temperatures (e.g., 0–25°C) to minimize side reactions .
- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from methanol to achieve >95% purity .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) are critical:
- ¹H NMR : Peaks at δ 1.45–1.50 ppm confirm tert-butyl groups, while aromatic protons (δ 6.8–7.8 ppm) verify the phenyl and benzo[h]chromene backbone .
- ¹⁹F NMR : A singlet near δ −150 ppm indicates tetrafluoroborate counterion integrity .
- HRMS : Exact mass matching [M–BF₄]⁺ ion confirms molecular formula .
Q. What purification strategies effectively remove common byproducts (e.g., unreacted precursors or BF₄⁻ salts)?
- Methodological Answer :
- Anion exchange : Amberlite IRA-900 resin replaces BF₄⁻ with Cl⁻ or Br⁻ for improved solubility in polar solvents .
- Chromatographic separation : Reverse-phase HPLC with C18 columns resolves hydrophobic byproducts. Retention times are calibrated against standards .
- Recrystallization : Sequential cooling in methanol/water mixtures (3:1 v/v) isolates crystalline product with >99% purity .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of tert-butyl and phenyl group incorporation during synthesis?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict steric and electronic effects:
- Steric hindrance : tert-butyl groups favor equatorial positions in the chromenium core, reducing torsional strain .
- Electrophilic aromatic substitution : Phenyl groups orient para to electron-donating substituents, verified via Hammett plots .
Q. How does the compound’s stability vary under photolytic or thermal conditions, and what degradation pathways dominate?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Decomposition onset at 215°C (dec.) correlates with BF₄⁻ dissociation .
- UV-Vis spectroscopy : Irradiation at 365 nm induces π→π* transitions, leading to chromenium ring opening. Quantum yield of degradation is measured via actinometry .
Q. Can computational models predict the compound’s photophysical properties (e.g., fluorescence quantum yield)?
- Methodological Answer : Time-dependent DFT (TD-DFT) simulations with solvent models (e.g., PCM for MeCN):
- Excited-state dynamics : S₁→T₁ intersystem crossing rates are calculated using spin-orbit coupling constants .
- Fluorescence quenching : Simulate interactions with O₂ or solvent radicals to design inert storage conditions .
Q. How do counterion exchange (e.g., BF₄⁻ to PF₆⁻) alter solubility and reactivity in catalytic applications?
- Methodological Answer :
- Ion metathesis : Treat with KPF₆ in acetone to precipitate KBF₄, monitored via conductivity measurements .
- Solubility tests : PF₆⁻ salts show 30% higher solubility in THF, enhancing utility in Suzuki-Miyaura couplings .
Data Contradiction Resolution
Q. Discrepancies in reported melting points (e.g., 205–215°C vs. 190°C): How to reconcile these?
- Methodological Answer :
- Purity assessment : Repeat DSC analysis with samples recrystallized ≥3 times. Impurities (e.g., residual solvents) lower observed mp .
- Crystallography : Single-crystal XRD identifies polymorphs; annealing at 150°C converts metastable forms to stable crystals .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
